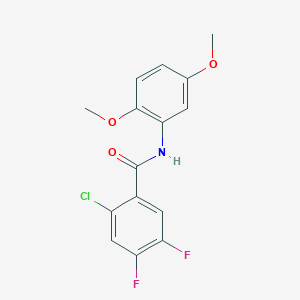

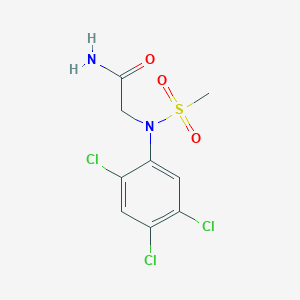

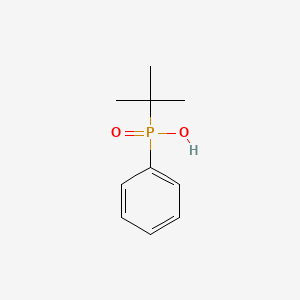

![molecular formula C13H14N4O2S2 B5740257 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5740257.png)

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as PMSF, is a widely used protease inhibitor in biochemical research. It is a potent serine protease inhibitor that irreversibly binds to the active site of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is a colorless solid that is soluble in organic solvents and is stable at room temperature.

Mecanismo De Acción

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide irreversibly binds to the active site of serine proteases, including trypsin, chymotrypsin, and thrombin. The binding of this compound to the active site of serine proteases results in the inhibition of protease activity. This compound is a suicide inhibitor, meaning that it is cleaved by the protease, resulting in the irreversible inhibition of the enzyme.

Biochemical and Physiological Effects:

This compound has no known physiological effects in humans, as it is primarily used in biochemical research. However, in vitro studies have shown that this compound can inhibit the activity of various serine proteases, including those involved in blood coagulation, fibrinolysis, and complement activation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a potent and specific inhibitor of serine proteases, making it a valuable tool in biochemical research. It is easy to use and can be added directly to protein samples or enzyme assays. However, this compound has some limitations, including its irreversibility and specificity for serine proteases. Additionally, this compound can be toxic to cells at high concentrations, and its use should be optimized for each experiment.

Direcciones Futuras

There are several future directions for the use of 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in biochemical research. One area of interest is the development of new protease inhibitors that are more specific and less toxic than this compound. Additionally, the use of this compound in combination with other protease inhibitors may provide new insights into protease function and regulation. Finally, the use of this compound in vivo may provide new insights into the physiological functions of serine proteases.

Métodos De Síntesis

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-pyridinemethanethiol and carbon disulfide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.

Aplicaciones Científicas De Investigación

4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is widely used as a protease inhibitor in biochemical research. It is used to prevent the degradation of proteins by proteases during purification and analysis. This compound is also used to inhibit proteases in cell lysates and tissue extracts, allowing for the isolation and analysis of specific proteins. Additionally, this compound is used to inhibit proteases in enzyme assays, allowing for accurate measurements of enzyme activity.

Propiedades

IUPAC Name |

1-(pyridin-3-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c14-21(18,19)12-5-3-11(4-6-12)17-13(20)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,14,18,19)(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIXISDPWBYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

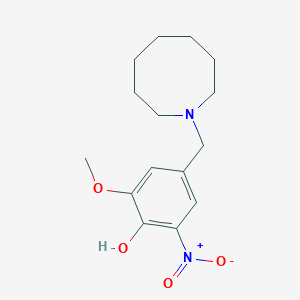

![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)

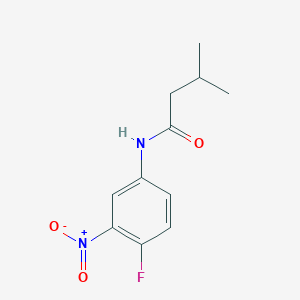

![1-[(3-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5740199.png)

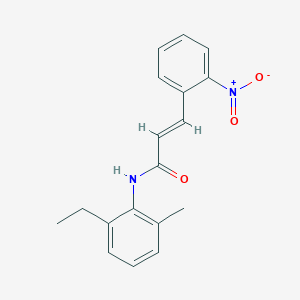

![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)

![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5740212.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5740221.png)